2,3-Difluoro-5-methylbenzotrifluoride

描述

Nomenclature and Structural Characteristics

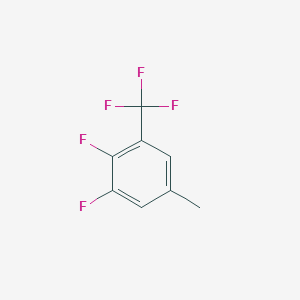

This compound represents a complex organofluorine compound characterized by its systematic incorporation of fluorine atoms and methyl substitution within an aromatic framework. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its precise substitution pattern, where the benzene ring contains fluorine atoms at the 2 and 3 positions, a methyl group at the 5 position, and a trifluoromethyl group. This specific arrangement creates a molecular architecture that combines the electron-withdrawing effects of multiple fluorine substituents with the electron-donating properties of the methyl group.

The molecular structure consists of a benzene ring foundation modified by five fluorine atoms distributed across the aromatic system and an attached trifluoromethyl group. The presence of multiple electronegative fluorine atoms significantly influences the electronic distribution within the molecule, affecting its reactivity patterns and interactions with other chemical species. The carbon-fluorine bonds in this compound exhibit exceptional strength, with bond energies approaching 480 kilojoules per mole, substantially exceeding the strength of carbon-chlorine bonds at approximately 320 kilojoules per mole. This fundamental difference in bond strength contributes to the remarkable thermal and chemical stability observed in fluorinated aromatic compounds.

The spatial arrangement of substituents creates distinct steric and electronic environments that influence the compound's chemical behavior. The Van der Waals radius of fluorine substituents measures only 1.47 Angstroms, comparable to hydrogen at 1.2 Angstroms, resulting in minimal steric strain despite multiple fluorine substitutions. Additionally, fluorine exhibits the highest electronegativity among all elements at 3.98, generating substantial dipole moments of 1.41 Debye for carbon-fluorine bonds. These structural characteristics collectively contribute to the compound's unique physical and chemical properties.

| Structural Parameter | Value | Reference Standard |

|---|---|---|

| Carbon-Fluorine Bond Length | ~1.4 Angstroms | Typical aromatic systems |

| Van der Waals Radius (Fluorine) | 1.47 Angstroms | Hydrogen: 1.2 Angstroms |

| Bond Energy (Carbon-Fluorine) | ~480 kJ/mol | Carbon-Chlorine: ~320 kJ/mol |

| Electronegativity (Fluorine) | 3.98 | Highest among elements |

| Dipole Moment (Carbon-Fluorine) | 1.41 D | Significant polarization |

Historical Context in Organofluorine Chemistry

The development of this compound emerges from the broader historical evolution of organofluorine chemistry, which commenced before elemental fluorine itself was successfully isolated. The scientific foundations for compounds like this compound trace back to Alexander Borodin's pioneering work in 1862, when he achieved the first nucleophilic replacement of halogen atoms by fluoride, establishing fundamental principles for halogen exchange reactions that remain central to modern fluorochemical synthesis. This early work established the conceptual framework for introducing fluorine atoms into organic molecules through systematic substitution reactions.

The industrial significance of organofluorine chemistry experienced dramatic acceleration during World War Two, when the Manhattan Project required specialized materials capable of withstanding exposure to uranium hexafluoride and elemental fluorine. The urgent military requirements drove intensive research into fluorinated compounds, leading to the development of synthesis methodologies that would later enable the production of complex molecules like this compound. The wartime research established that fluorinated compounds possessed exceptional chemical inertness and thermal stability, properties that would prove essential for numerous civilian applications in subsequent decades.

Post-war developments in organofluorine chemistry focused on expanding synthetic methodologies and exploring new applications for fluorinated compounds. The evolution from simple fluorocarbons to complex aromatic derivatives like this compound represents the culmination of decades of advancement in selective fluorination techniques. Modern synthetic approaches utilize sophisticated fluorinating agents and controlled reaction conditions to achieve precise substitution patterns, enabling the production of compounds with tailored properties for specific applications. The historical progression from crude fluorination methods to precise synthetic control has made possible the development of specialized compounds like this compound with their unique combination of multiple fluorine substituents and methyl group positioning.

| Historical Period | Key Development | Relevance to Current Compound |

|---|---|---|

| 1862 | Borodin's halogen exchange | Foundation for fluorine substitution |

| 1886 | Moissan's fluorine isolation | Enabled direct fluorination methods |

| 1940s | Manhattan Project research | Established fluorochemical industry |

| 1950s-1970s | Selective fluorination | Precise substitution control |

| Modern Era | Advanced synthesis | Complex derivatives possible |

Position Within Benzotrifluoride Derivative Classifications

This compound occupies a distinctive position within the classification system of benzotrifluoride derivatives, representing a specialized subclass characterized by multiple fluorine substitutions combined with alkyl group modifications. The compound belongs to the broader category of halogenated aromatic compounds, specifically within the organofluorine subdivision that encompasses molecules containing carbon-fluorine bonds. This classification system recognizes the fundamental differences between various fluorinated aromatic compounds based on substitution patterns, electronic effects, and resulting chemical properties.

Within the benzotrifluoride derivative family, compounds are systematically categorized according to the number, position, and nature of additional substituents beyond the core trifluoromethyl group. The compound under examination represents a pentafluorinated derivative, containing five total fluorine atoms distributed between ring fluorination and the trifluoromethyl substituent. This high degree of fluorination places it among the most heavily substituted members of the benzotrifluoride family, contributing to its exceptional chemical stability and unique reactivity profile.

Research on benzotrifluoride derivatives has revealed that substituent effects significantly influence photochemical reactivity and environmental persistence. Studies examining structure-reactivity relationships within this compound class demonstrate that electron-donating groups like methyl substituents can enhance photochemical reactivity toward hydrolysis, while multiple fluorine substituents generally increase chemical stability. The specific combination of electron-donating methyl and electron-withdrawing fluorine substituents in this compound creates a unique electronic environment that distinguishes it from other family members.

The classification of benzotrifluoride derivatives also considers their applications and environmental behavior. Compounds within this family find widespread use in pharmaceuticals, pesticides, herbicides, and crop protection agents, with their environmental persistence varying significantly based on substitution patterns. The specific substitution pattern of this compound positions it as a compound with potential applications in pharmaceutical intermediates and materials science, where its combination of stability and controlled reactivity provides valuable synthetic utility.

| Derivative Class | Fluorine Content | Typical Applications | Stability Characteristics |

|---|---|---|---|

| Monofluoro derivatives | 4 total F atoms | Basic intermediates | Moderate stability |

| Difluoro derivatives | 5 total F atoms | Advanced intermediates | Enhanced stability |

| Trifluoro derivatives | 6 total F atoms | Specialized applications | High stability |

| Current compound | 5 total F atoms | Pharmaceuticals, materials | Balanced properties |

| Perfluoro derivatives | Maximum F content | Extreme conditions | Maximum stability |

属性

IUPAC Name |

1,2-difluoro-5-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c1-4-2-5(8(11,12)13)7(10)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCFKHWJMGJLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-methylbenzotrifluoride typically involves the fluorination of methylbenzotrifluoride derivatives. One common method includes the reaction of 2,3-difluorotoluene with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.

化学反应分析

Types of Reactions

2,3-Difluoro-5-methylbenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form difluoromethyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

Substitution: Products include various substituted benzotrifluorides depending on the nucleophile used.

Oxidation: Products include difluoromethylbenzoic acid or difluoromethylbenzaldehyde.

Reduction: Products include difluoromethylbenzene derivatives.

科学研究应用

Medicinal Chemistry

Drug Development

Fluorinated compounds, including 2,3-difluoro-5-methylbenzotrifluoride, are prevalent in drug design due to their ability to enhance biological activity and metabolic stability. The trifluoromethyl group (-CF3) is known for increasing lipophilicity and influencing pharmacokinetic properties. Research indicates that the introduction of fluorine can lead to improved potency and selectivity in drug candidates.

- Case Study: Antidepressants

A notable example is the incorporation of trifluoromethyl groups in antidepressants, where modifications have shown increased inhibition of serotonin uptake. This structural modification can lead to enhanced therapeutic efficacy compared to non-fluorinated analogs .

Agrochemicals

Herbicide Development

The compound has potential applications as a chemical intermediate in the synthesis of herbicides. Specifically, it can be used to prepare derivatives of pyridyloxyphenoxy alkanoic acids, which are known for their herbicidal activity.

- Case Study: Herbicidal Activity

Research has demonstrated that compounds with fluorine substitutions exhibit superior herbicidal properties. For instance, the synthesis of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid derivatives has shown promising results in controlling weed species .

Materials Science

Fluorinated Polymers

Fluorinated compounds like this compound are also utilized in the production of advanced materials. Their unique chemical properties contribute to the development of high-performance polymers with enhanced thermal stability and chemical resistance.

- Application in Coatings

Fluorinated polymers are used in coatings that require low surface energy and high durability. The incorporation of such fluorinated compounds can lead to surfaces that repel water and dirt, making them ideal for applications in automotive and aerospace industries.

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development (antidepressants) | Increased potency and selectivity |

| Agrochemicals | Synthesis of herbicides | Enhanced herbicidal activity |

| Materials Science | Production of fluorinated polymers | Improved thermal stability and chemical resistance |

作用机制

The mechanism of action of 2,3-Difluoro-5-methylbenzotrifluoride involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The trifluoromethyl group provides stability and resistance to metabolic degradation, making it a valuable component in drug design.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Difluoro-5-methylbenzotrifluoride with analogs from the provided evidence, focusing on substituent effects, functional groups, and fluorination patterns.

Functional Group Variations: Aldehydes vs. Trifluorides

Compounds like 2,3-Difluoro-5-methylbenzaldehyde (CAS 1379240-21-7) share the same fluorine and methyl substituents but replace the -CF₃ group with an aldehyde (-CHO) . Key differences include:

- Reactivity : Aldehydes participate in nucleophilic additions (e.g., forming imines or alcohols), whereas trifluorides are more inert due to the electron-withdrawing -CF₃ group.

- Polarity: Aldehydes exhibit higher polarity, increasing solubility in polar solvents like water or ethanol.

- Applications : Aldehydes serve as synthetic intermediates, while trifluorides are preferred in end-products requiring stability (e.g., pesticides) .

Fluorination Degree and Positional Isomerism

- 2,3,4,5-Tetrafluorobenzaldehyde (CAS 16583-06-5): Higher fluorination enhances electronegativity and dipole-dipole interactions, raising boiling points compared to di- or monofluorinated analogs. However, excessive fluorination may reduce solubility in nonpolar solvents .

- 2,3-Difluoro-4-methylbenzaldehyde (CAS 245536-50-9): A positional isomer with methyl at position 4.

Carboxylic Acid Derivatives

2,3-Difluoro-5-methoxy-benzoic acid (CAS 1262197-31-8) introduces a carboxylic acid (-COOH) and methoxy (-OCH₃) group . Key contrasts:

- Acidity : The -COOH group (pKa ~2-3) makes these compounds significantly more acidic than neutral trifluorides. Fluorine atoms further enhance acidity via electron withdrawal.

- Solubility : Carboxylic acids exhibit pH-dependent solubility, dissolving readily in basic aqueous solutions.

Structural Isomers

3,4-Difluoro-5-methylbenzotrifluoride () differs in fluorine positions (3 and 4 instead of 2 and 3).

Data Table: Key Comparators

Research Findings and Trends

- Electronic Effects : Fluorine and -CF₃ groups create strong electron-withdrawing environments, directing electrophilic attacks to meta/para positions in aromatic systems.

- Thermal Stability : Trifluorides generally outperform aldehydes in thermal stability due to the robust C-F bonds and -CF₃ group .

- Bioactivity : Methyl and fluorine substituents enhance membrane permeability in bioactive compounds, a trait exploited in drug design .

生物活性

2,3-Difluoro-5-methylbenzotrifluoride is a fluorinated aromatic compound that has garnered attention in various fields of biological and medicinal chemistry. Its unique structural properties, characterized by the presence of fluorine atoms and a methyl group, enhance its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

The chemical structure of this compound features a benzene ring substituted with two fluorine atoms at positions 2 and 3, a methyl group at position 5, and a trifluoromethyl group. This configuration contributes to its lipophilicity and metabolic stability, making it an attractive candidate for further biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances the compound's binding affinity due to increased lipophilicity, allowing it to effectively penetrate biological membranes. The interactions can lead to modulation of enzyme activity or receptor signaling pathways.

Enzyme Interactions

Research indicates that this compound is employed in the development of fluorinated analogs of biologically active molecules. These analogs are crucial for studying enzyme interactions and metabolic pathways, providing insights into drug design and efficacy.

Pharmaceutical Development

The compound has been investigated for its potential use in pharmaceutical applications. Its structural features allow it to serve as a building block for synthesizing more complex organic molecules that may exhibit therapeutic properties. Studies suggest that the compound could enhance the metabolic stability and bioavailability of drug candidates.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various fluorinated compounds including this compound. Results demonstrated significant inhibitory effects against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Anti-cancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of specific signaling pathways. Detailed assays revealed that the compound could significantly reduce cell viability at micromolar concentrations.

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Interaction | Modulation of enzyme activity |

常见问题

Q. How do steric and electronic effects of fluorine substituents influence reaction kinetics in cross-coupling reactions?

- Methodological Answer : Conduct kinetic studies (e.g., Eyring plots) under varying Pd catalyst loads. Compare turnover frequencies (TOF) with less fluorinated analogs (e.g., 2-Chloro-5-fluorobenzaldehyde derivatives). Steric maps (e.g., %VBur) quantify hindrance from -CF3 groups .

Methodological Best Practices

- Data Contradiction Analysis : Apply triangulation by combining spectroscopic, computational, and crystallographic data .

- Experimental Design : Use fractional factorial designs to optimize multi-variable reactions (e.g., temperature, catalyst, solvent) .

- Safety Protocols : Follow MSDS guidelines for fluorinated compounds; use PTFE-lined caps to prevent leaching in storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。